![molecular formula C16H11FN2O2S B2725552 4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207011-07-1](/img/structure/B2725552.png)

4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

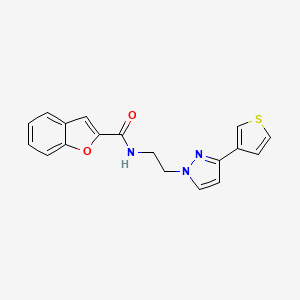

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Synthesis Analysis

Methods for the synthesis of imidazo[2,1-b][1,3]thiazines, their annulated and hydrogenated analogs have been systematized in literature . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Chemical Reactions Analysis

Research in the field of chemistry of imidazo[2,1-b]thiazines began in the 1960s, and the achievements were first systematized and published in a review in 1988 . Subsequent approaches to the annulation of the imidazothiazine scaffold were considered fragmentarily in reviews in 1996 and 2007 .Aplicaciones Científicas De Investigación

Green Synthetic Approaches

Researchers have developed environmentally friendly synthetic approaches for benzo[b][1,4]thiazine derivatives, emphasizing the importance of green chemistry principles. A notable study demonstrated the efficient one-pot synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions using microwave irradiation and Iron(III) fluoride as a catalyst, highlighting an inexpensive, rapid, and environmentally benign protocol with a broad functional group tolerance (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Applications

Another research direction involves the exploration of antimicrobial properties. Studies on fluorobenzamides containing thiazole and thiazolidine frameworks have identified compounds with significant antimicrobial activity against both bacterial and fungal strains, pointing out the essential role of fluorine atoms in enhancing biological effectiveness (Desai, Rajpara, & Joshi, 2013).

Novel Synthetic Pathways

Innovative synthetic pathways for constructing benzo[b][1,4]thiazine derivatives have been reported, such as the unprecedented ring contraction technique that offers efficient access to pharmacologically relevant 4H-benzo[b][1,4]thiazine 1,1-dioxides from readily available building blocks. This method represents a significant advancement in the synthesis of benzothiazine dioxides with potential biological, medicinal, and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Enantioselective Synthesis

The development of enantioselective fluorinating agents based on benzo[e][1,2]thiazine dioxides demonstrates the chemical versatility of thiazine derivatives. These agents facilitate the synthesis of optically active quaternary alpha-fluoro carbonyl compounds, offering new avenues in stereoselective synthesis (Shibata, Liu, & Takéuchi, 2000).

Mecanismo De Acción

Direcciones Futuras

The field of heterocyclic chemistry, particularly involving nitrogen and sulfur atoms, continues to be a significant area of research due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Further exploration of these compounds, including “4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide”, could lead to new discoveries and applications.

Propiedades

IUPAC Name |

4-(5-fluoro-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c1-11-6-7-12(17)8-15(11)19-10-13(9-18)22(20,21)16-5-3-2-4-14(16)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZUYCHYJUUKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2725472.png)

![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)

![N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2725489.png)

![(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2725492.png)